

# Application Notes and Protocols for Calcium Imaging with JTV-519 Fumarate Treatment

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## Compound of Interest

Compound Name: JTV-519 fumarate

Cat. No.: B2872935

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## Introduction

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant cardioprotective and antiarrhythmic properties.<sup>[1][2][3][4]</sup> Its primary mechanism of action involves the stabilization of the ryanodine receptor (RyR2), a critical calcium release channel on the sarcoplasmic reticulum (SR) of cardiomyocytes.<sup>[1]</sup> By binding to RyR2, JTV-519 reduces diastolic calcium leak from the SR, a key contributor to cardiac arrhythmias and heart failure.<sup>[1][5]</sup> This is achieved, at least in part, by increasing the binding affinity of calstabin-2 (FKBP12.6) to the RyR2 channel, which helps to keep it in a closed state during diastole.<sup>[3][6][7][8]</sup> Some studies also suggest that JTV-519 may directly modulate RyR2 function and can also act as a Ca<sup>2+</sup>-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca<sup>2+</sup>-ATPase (SERCA).<sup>[2][9]</sup>

Calcium imaging techniques are indispensable for elucidating the effects of pharmacological agents like JTV-519 on intracellular calcium dynamics. These methods allow for the real-time visualization and quantification of calcium signals within cells, providing critical insights into cellular function and the efficacy of therapeutic interventions.<sup>[10]</sup> Ratiometric fluorescent dyes, such as Fura-2, are commonly employed to measure intracellular calcium concentrations with high precision, as the ratio of fluorescence emission at two different excitation wavelengths minimizes variability from dye loading and photobleaching.<sup>[11][12][13]</sup>

These application notes provide a comprehensive overview and detailed protocols for utilizing calcium imaging techniques to study the effects of **JTV-519 fumarate** treatment on cellular calcium handling, with a particular focus on cardiomyocytes.

## Data Presentation

The following tables summarize the quantitative effects of JTV-519 treatment on key calcium signaling parameters as reported in the literature.

Table 1: Effect of JTV-519 on Ouabain-Induced SR Ca<sup>2+</sup> Leak in Murine Cardiomyocytes

Parameter	Control	Ouabain	Ouabain + JTV-519 (1 μM)
Ca <sup>2+</sup> Spark Frequency (events/100 μm/s)	1.2 ± 0.2	4.8 ± 0.6	2.1 ± 0.3#
Incidence of Ca <sup>2+</sup> Waves (%)	0	67	18#
Diastolic Cytosolic [Ca <sup>2+</sup> ] <sub>i</sub> (F/F <sub>0</sub> )	1.00 ± 0.00	1.22 ± 0.03	1.11 ± 0.02#
Ca <sup>2+</sup> Transient Amplitude (ΔF/F <sub>0</sub> )	2.0 ± 0.1	2.8 ± 0.2	2.2 ± 0.1#
SR Ca <sup>2+</sup> Content (ΔF/F <sub>0</sub> )	3.5 ± 0.2	5.2 ± 0.3*	4.1 ± 0.2#

\*P < 0.05 vs. Control; #P < 0.05 vs. Ouabain. Data adapted from Kohlhaas et al. (2012).[5]

Table 2: Effect of JTV-519 on Hypoxia-Induced SR Ca<sup>2+</sup> Leak in HL-1 Cardiomyocytes

Condition	Treatment	SR Ca <sup>2+</sup> Leak (Half-life in seconds)	% Reduction in Leak
Control (12% O <sub>2</sub> )	Vehicle	420.5 ± 21.6	-
Control (12% O <sub>2</sub> )	JTV-519 (1 μM)	867.8 ± 84.2	52%
Hypoxia (1% O <sub>2</sub> )	Vehicle	256.7 ± 5.6#	-
Hypoxia (1% O <sub>2</sub> )	JTV-519 (1 μM)	396.4 ± 17.4	35%

\*P < 0.05 vs. respective vehicle control; #P < 0.05 vs. Control Vehicle. Data adapted from Tascón et al. (2020).[14]

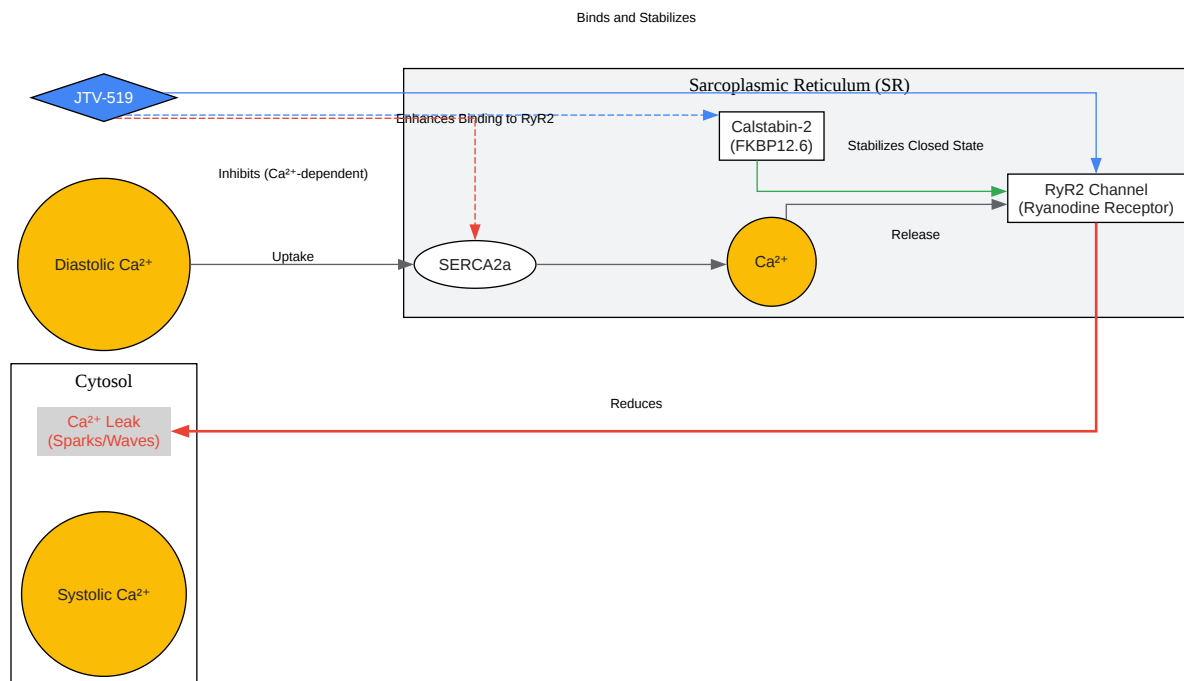
Table 3: Effect of K201 (JTV-519) on Diastolic Events in Rat Ventricular Cardiomyocytes during β-adrenergic Stimulation

Parameter	Control (Isoproterenol + High Ca <sup>2+</sup> )	K201 (1.0 μM)
Diastolic Contraction Amplitude (% of control)	100	~16
Frequency of Diastolic Events (% of control)	100	61
Initiation Points per Diastolic Interval (% of control)	100	71*

\*P < 0.05 vs. Control. Data adapted from Loughrey et al. (2011).[15]

## Signaling Pathways and Experimental Workflows

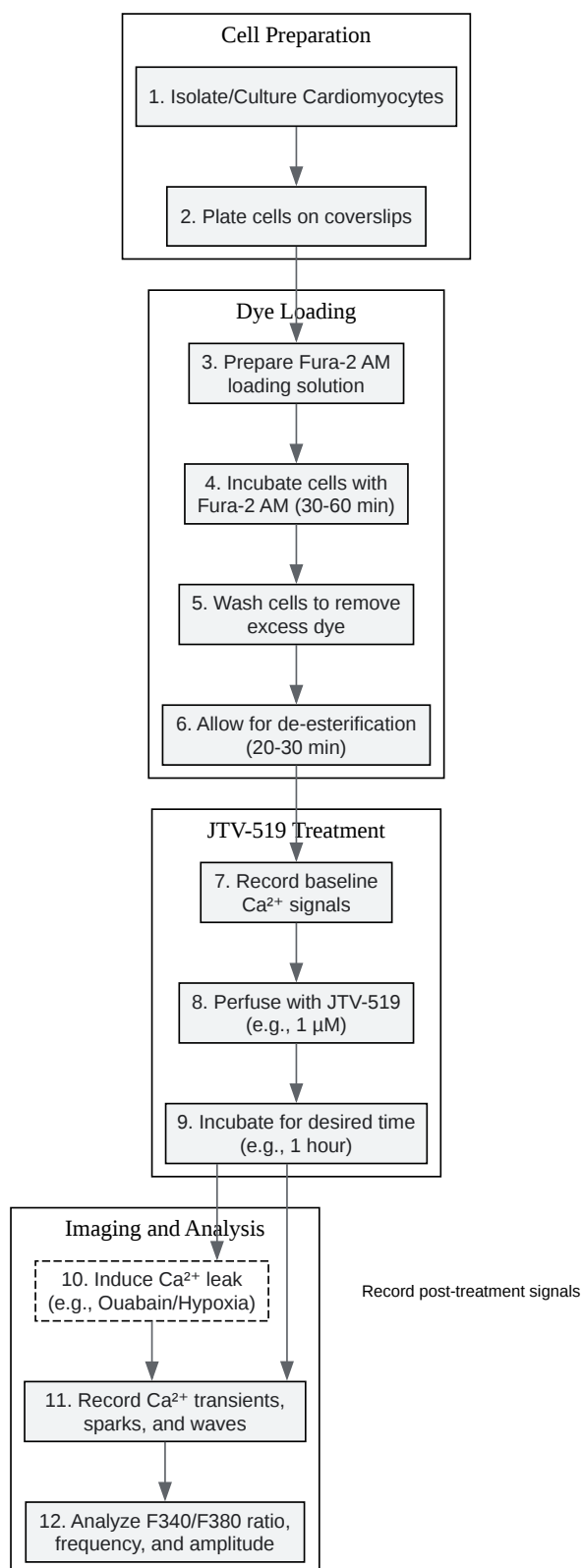
### Signaling Pathway of JTV-519 Action



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Caption: JTV-519 stabilizes RyR2, reducing diastolic Ca<sup>2+</sup> leak from the SR.

## Experimental Workflow for Calcium Imaging with JTV-519



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Caption: Workflow for assessing JTV-519 effects using Fura-2 AM calcium imaging.

## Experimental Protocols

### Protocol 1: Isolation and Culture of Adult Murine Ventricular Myocytes

This protocol is adapted from methodologies commonly used in studies investigating cardiomyocyte calcium handling.[5]

#### Materials:

- Adult mouse (e.g., C57BL/6)
- Langendorff perfusion system
- Perfusion Buffer: Ca<sup>2+</sup>-free Tyrode's solution (in mM: 135 NaCl, 5.4 KCl, 1 MgCl<sub>2</sub>, 0.33 NaH<sub>2</sub>PO<sub>4</sub>, 10 HEPES, 10 Glucose; pH 7.4)
- Digestion Buffer: Perfusion buffer containing 1 mg/mL collagenase type II and 0.1 mg/mL protease type XIV.
- Stopping Buffer: Perfusion buffer containing 10% fetal bovine serum (FBS) and 12.5 μM CaCl<sub>2</sub>.
- Laminin-coated coverslips
- M199 cell culture medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin.

#### Procedure:

- Heparinize the mouse and anesthetize it.
- Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
- Perfuse the heart retrogradely with oxygenated (95% O<sub>2</sub>/5% CO<sub>2</sub>) Perfusion Buffer at 37°C for 5 minutes to clear the blood.

- Switch to the Digestion Buffer and perfuse for 10-15 minutes, or until the heart becomes flaccid.
- Transfer the ventricles to the Stopping Buffer and gently tease the tissue apart with fine forceps to release the myocytes.
- Filter the cell suspension through a 100  $\mu\text{m}$  nylon mesh.
- Allow the myocytes to settle by gravity for 10 minutes.
- Carefully remove the supernatant and gently resuspend the cell pellet in M199 culture medium.
- Plate the isolated myocytes on laminin-coated coverslips and allow them to attach for 1-2 hours before use.

## Protocol 2: Fura-2 AM Loading and Calcium Imaging

This protocol outlines the steps for loading cardiomyocytes with the ratiometric calcium indicator Fura-2 AM and subsequent imaging.[\[11\]](#)[\[12\]](#)[\[16\]](#)[\[17\]](#)

### Materials:

- Isolated cardiomyocytes on coverslips (from Protocol 1)
- Fura-2 AM (acetoxymethyl ester) stock solution (1 mM in anhydrous DMSO)
- Pluronic F-127 (20% solution in DMSO)
- HEPES-buffered saline (HBS): (in mM) 137 NaCl, 5.4 KCl, 0.4 MgSO<sub>4</sub>, 0.3 Na<sub>2</sub>HPO<sub>4</sub>, 0.4 KH<sub>2</sub>PO<sub>4</sub>, 4.2 NaHCO<sub>3</sub>, 1.3 CaCl<sub>2</sub>, 10 Glucose, 20 HEPES; pH 7.4.
- **JTV-519 fumarate** stock solution (e.g., 10 mM in DMSO)
- Inverted fluorescence microscope equipped with a dual-excitation light source (e.g., 340 nm and 380 nm), an emission filter (~510 nm), and a sensitive camera.

### Procedure:

- Prepare Fura-2 Loading Solution:
  - For a final concentration of 2-5  $\mu\text{M}$  Fura-2 AM, dilute the 1 mM stock solution into HBS.
  - Add Pluronic F-127 to the loading solution (final concentration 0.02-0.04%) to aid in dye dispersion. Vortex thoroughly.
- Dye Loading:
  - Wash the plated cardiomyocytes once with HBS.
  - Incubate the cells in the Fura-2 Loading Solution for 30-45 minutes at room temperature, protected from light.
- Washing and De-esterification:
  - Aspirate the loading solution and wash the cells twice with fresh HBS to remove extracellular dye.
  - Incubate the cells in fresh HBS for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[\[12\]](#)
- JTV-519 Treatment and Imaging:
  - Mount the coverslip onto the microscope stage and perfuse with HBS at 37°C.
  - Record baseline calcium signals by acquiring pairs of fluorescence images with excitation at 340 nm and 380 nm.
  - To assess the effect of JTV-519, switch the perfusion to HBS containing the desired concentration of JTV-519 (e.g., 1  $\mu\text{M}$ ).
  - Incubate for a sufficient period (e.g., 30-60 minutes) as described in relevant studies.[\[5\]](#)
  - After incubation, record calcium signals again. To study the protective effects of JTV-519, co-perfuse with an agent that induces SR  $\text{Ca}^{2+}$  leak (e.g., ouabain or isoproterenol) and record the resulting calcium activity (transients, sparks, waves).[\[5\]](#)



- Data Analysis:
  - Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.
  - This ratio is proportional to the intracellular calcium concentration.[13]
  - Analyze parameters such as the amplitude and kinetics of calcium transients, and the frequency and characteristics of calcium sparks and waves.

Disclaimer: These protocols provide a general framework. Optimal conditions, including dye and drug concentrations, as well as incubation times, should be determined empirically for each specific cell type and experimental setup.[18]

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